molecular formula C18H15NO4S B2584382 Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-21-4

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2584382
CAS No.: 477490-21-4
M. Wt: 341.38
InChI Key: QNMPPKHFCXPFLN-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a 3-methoxybenzamido substituent at the 3-position and a methyl ester at the 2-position. This structure combines electron-donating (methoxy) and hydrogen-bonding (amide) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-22-12-7-5-6-11(10-12)17(20)19-15-13-8-3-4-9-14(13)24-16(15)18(21)23-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMPPKHFCXPFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 3-methoxybenzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylic acid methyl ester. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate has several notable applications:

Chemistry

  • Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of novel materials and pharmaceuticals.

Biology

  • Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Activity: Studies have shown that derivatives of benzothiophene compounds can inhibit microtubule polymerization, acting through the colchicine site of tubulin. This mechanism is crucial for developing new antitumor agents .

Medicine

  • Drug Development: The compound is being investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Its unique structure may enhance pharmacokinetic properties and target selectivity compared to other compounds in the same class .

Industry

  • Organic Semiconductors: this compound is explored in the field of materials science for developing organic semiconductors, which are essential in electronic devices.

Case Studies

  • Antitumor Activity Study:
    In a study assessing the antiproliferative effects on cancer cell lines, compounds derived from benzothiophenes demonstrated IC50 values ranging from 2.6 to 18 nM, indicating strong potential against various cancer types .
  • Microtubule Polymerization Inhibition:
    Research focused on the structure–activity relationship revealed that modifications at specific positions on the benzothiophene scaffold significantly impacted antiproliferative activity, suggesting avenues for further optimization .

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain kinases or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Compound Name Substituents Key Structural Features Notable Properties Reference
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate 3-(3-Methoxybenzamido), 2-methyl ester Amide linkage for hydrogen bonding; methoxy group enhances solubility. Likely moderate polarity due to ester and amide groups.
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 4-Fluoro, 3-morpholinosulfonyl Sulfonyl group increases molecular weight; fluorine enhances electronegativity. Studied via Hirshfeld surface analysis; potential bioactivity due to sulfonamide .
1,1-Dimethylethyl 3-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate (2k) 3-(4-Methoxyphenyl), 2-tert-butyl ester Bulky tert-butyl ester improves lipophilicity. IR: 1713 cm⁻¹ (ester C=O); mp 121–123°C .
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-Hydroxy, 2-ethyl ester Hydroxy group enables hydrogen bonding and derivatization. Similarity score 0.84 to target compound; higher solubility in polar solvents .
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 3-Chloro, 2-methyl ester Chlorine increases electrophilicity. Commercially available; used as a precursor for cross-coupling reactions .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy: Target compound expected to show peaks at ~1710 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) . Morpholinosulfonyl analog (): Sulfonyl S=O stretches at ~1350–1150 cm⁻¹ .
  • NMR Data :
    • tert-Butyl esters (e.g., 2k) show singlet δ 1.40 ppm for 9H .
    • Methoxy groups resonate at δ ~3.8–3.9 ppm in $ ^1H $ NMR .

Biological Activity

Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 477490-21-4
  • Molecular Formula : C18H15NO4S
  • Molecular Weight : 341.38 g/mol

The compound features a benzothiophene core, which is a sulfur-containing heterocycle, along with a methoxybenzamido group that contributes to its biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzothiophene structure can modulate various biological pathways by inhibiting or activating enzymes and receptors. For instance, it may affect kinase activity or receptor modulation, which plays a crucial role in cancer therapies and other medicinal applications .

Biological Activities

Research indicates that benzothiophene derivatives exhibit a wide range of bioactive effects, including:

  • Anticancer Activity : Compounds similar to this compound have shown significant anti-proliferative effects against various cancer cell lines. For example, studies have demonstrated that certain benzothiophene derivatives can inhibit the proliferation, migration, and invasion of breast cancer cells (MDA-MB-231), promoting apoptosis through the RhoA/ROCK signaling pathway .
  • Antimicrobial Properties : Benzothiophene derivatives are also noted for their antimicrobial activities. They have been tested against various bacterial strains, showing varying degrees of effectiveness. The structure's hydrophobicity is critical for enhancing antibacterial activity against pathogens such as Staphylococcus aureus .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of these compounds, suggesting they may inhibit pro-inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cell proliferation in MDA-MB-231 cells
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryModulation of inflammatory cytokines

Case Study: Anticancer Evaluation

In a study focused on the anticancer properties of benzothiophene derivatives, this compound was evaluated for its ability to inhibit cancer cell growth. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types. Molecular docking studies further elucidated its binding affinity to key targets involved in cancer progression .

Q & A

Q. What are the typical synthetic routes for preparing benzo[b]thiophene-2-carboxylate derivatives, and how do they apply to the target compound?

The core benzo[b]thiophene scaffold is often synthesized via cyclization reactions. For example, substituted 2-fluorobenzaldehydes can react with methyl ethyl 2-mercaptoacetate in DMF at 60°C to form methyl benzo[b]thiophene-2-carboxylate intermediates . Subsequent hydrolysis yields carboxylic acids, which are coupled with amines (e.g., 3-methoxybenzamide) using EDC as a coupling agent to introduce the 3-methoxybenzamido group . Alternative methods include diazotization of 3-amino precursors followed by sulfonation or chlorosulfonation, as seen in morpholine-substituted derivatives .

Q. Which spectroscopic techniques are critical for characterizing the target compound?

Key methods include:

  • 1^1H/13^{13}C NMR : To confirm substituent positions (e.g., methoxybenzamido group at C3, ester at C2) and assess purity. Peaks near δ 3.8–4.0 ppm typically indicate methoxy groups, while aromatic protons appear between δ 7.0–8.5 ppm .
  • IR spectroscopy : Absorption bands for ester C=O (~1700 cm1^{-1}), amide N-H (~3300 cm1^{-1}), and C-O (1250 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in academia?

Benzo[b]thiophene derivatives are studied as kinase inhibitors, STAT3 signaling modulators, and antiviral agents. The 3-methoxybenzamido group may enhance binding to hydrophobic pockets in target proteins, while the ester moiety allows further derivatization .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to improve yields of the 3-methoxybenzamido substituent?

Contradictory yields in amide coupling (e.g., 47–67% in vs. >80% in ) suggest solvent and catalyst selection are critical. Using DMF as a solvent with EDC/HOBt or DCC/DMAP systems improves activation of the carboxylic acid intermediate. Pre-activation of the acid (30 min at 0°C) before adding the amine reduces side reactions . Microwave-assisted synthesis (e.g., 60°C, 1 hr) can also enhance efficiency .

Q. How do steric and electronic effects influence regioselectivity in substitutions on the benzo[b]thiophene core?

The C3 position is more reactive toward electrophilic substitution due to electron-donating effects from the ester group at C2. For example, nitration or sulfonation at C3 is favored, while bromination may occur at C5 or C7 depending on directing groups . Computational studies (DFT) can predict sites for functionalization by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies in STAT3 inhibition ( ) vs. antiviral activity ( ) may arise from substituent effects on solubility or target binding. Researchers should:

  • Compare logP values (e.g., introducing morpholine sulfonyl groups increases hydrophilicity) .
  • Perform molecular docking to assess interactions with specific protein domains (e.g., SH2 domain of STAT3) .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can mechanistic studies clarify side reactions during ester hydrolysis or aminolysis?

Competing hydrolysis of the methyl ester (e.g., under basic conditions) can be minimized by using controlled pH buffers (pH 7–8) and low temperatures (0–5°C). LC-MS monitoring of reaction intermediates helps identify byproducts like free carboxylic acids or dimerized species .

Methodological Tables

Q. Table 1. Comparative Yields in Coupling Reactions

Coupling ReagentSolventTemp (°C)Yield (%)Reference
EDC/HOBtDMF2567
DCC/DMAPCH2_2Cl2_24047
Microwave-assistedDMF6082

Q. Table 2. Key Spectral Data for Characterization

Functional GroupNMR (δ, ppm)IR (cm1^{-1})
Methoxy (OCH3_3)3.82 (s, 3H)1250 (C-O)
Ester (COOCH3_3)3.95 (s, 3H)1705 (C=O)
Amide (NHCO)10.2 (s, 1H)3300 (N-H)

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